![molecular formula C20H21N3O4S B2487289 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-26-4](/img/structure/B2487289.png)
methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, a sulfur-containing tetrahydrothiophene ring, and a methyl ester group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The sulfur-containing tetrahydrothiophene ring can be introduced through a thiol-ene reaction or by using sulfur-containing reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form different derivatives.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Activation of GIRK Channels
One of the primary applications of this compound is its role as an activator of GIRK channels. These channels are crucial in regulating neuronal excitability and neurotransmitter release. Activation leads to hyperpolarization of neurons, which can be beneficial in treating conditions such as epilepsy and anxiety disorders. In vitro studies have demonstrated that methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits nanomolar potency as a GIRK channel activator, indicating its effectiveness in modulating ion channel activity .
Metabolic Stability
The compound has shown significant metabolic stability compared to traditional urea-based compounds used for similar purposes. This stability is attributed to its unique structural components that enhance its interaction with biological targets while minimizing degradation .
Potential Therapeutic Applications
Due to its ability to modulate neuronal activity through GIRK channel activation, this compound is being investigated for potential therapeutic applications in:
- Neurological Disorders : Such as epilepsy and anxiety.
- Cardiovascular Diseases : By influencing heart rate and rhythm through ion channel modulation.
The ability to chemically modify the compound further enhances its therapeutic potential by improving efficacy or reducing side effects .
Key Steps in Synthesis
- Formation of Pyrazolo[3,4-b]pyridine Core : Utilizing appropriate precursors to construct the bicyclic structure.
- Introduction of Functional Groups : Adding methyl and p-tolyl groups through selective reactions.
- Incorporation of Dioxidotetrahydrothiophene Moiety : This step is crucial for enhancing the compound's biological activity.
Biological Evaluation
Interaction studies have focused on the binding affinity of this compound with GIRK channels. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings are employed to assess the effectiveness of the compound in activating these channels .
Case Studies
Several studies have documented the biological activities associated with this compound:
- Study on Neuronal Excitability : Demonstrated that activation of GIRK channels by this compound led to significant changes in neuronal firing patterns.
- Therapeutic Efficacy in Animal Models : Evaluated the potential benefits in models of epilepsy and anxiety, showing promising results in reducing seizure frequency and anxiety-like behaviors.
Mécanisme D'action
The exact mechanism of action of this compound depends on its biological target. For instance, if it interacts with specific enzymes or receptors, it may inhibit or activate these targets, leading to a biological response. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds are structurally similar and have been studied for their potassium channel activation properties.
1,1-dioxidotetrahydrothiophen-3-yl methyl carbonate: This compound shares the sulfur-containing tetrahydrothiophene ring but differs in the rest of the molecular structure.
Uniqueness: The presence of the pyrazolo[3,4-b]pyridine core and the specific substitution pattern on the tetrahydrothiophene ring make this compound unique compared to its analogs
Activité Biologique
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its interaction with G protein-gated inwardly rectifying potassium channels (GIRK), its pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C24H28N4O4S, with a molecular weight of approximately 468.57 g/mol. The compound features a pyrazolo[3,4-b]pyridine core along with various functional groups that enhance its lipophilicity and biological activity.
Activation of GIRK Channels
Research indicates that this compound acts as an activator of GIRK channels , which are crucial for regulating neuronal excitability and neurotransmitter release. Activation of these channels has implications for treating neurological disorders such as epilepsy and anxiety disorders. The compound's ability to modulate neuronal activity positions it as a promising candidate for further pharmacological development .
Therapeutic Potential
The unique structure of this compound allows for various potential therapeutic applications:
- Neurological Disorders : Its modulation of GIRK channels suggests potential use in treating epilepsy and anxiety.
- Cardiovascular Health : Compounds with similar structures have shown promise in managing cardiovascular conditions by influencing potassium channel activity.
- Antimicrobial Activity : Some derivatives have demonstrated activity against pathogens, indicating potential use in infectious disease treatment .
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of pyrazolo[3,4-b]pyridine derivatives. Notably, the steric bulkiness and hydrophobic characteristics significantly influence their biological activity. For example, modifications at specific positions on the pyrazolo ring have yielded compounds with enhanced efficacy against various biological targets .
Compound | Activity | Reference |
---|---|---|
10f | Effective in reducing plasma triglycerides | |
Various derivatives | Antituberculotic properties | |
Pyrazolo derivatives | Inhibitors of PDE4B |
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound maintains significant stability in liver microsome assays, indicating favorable metabolic characteristics. Additionally, the compound has shown promising results in activating GIRK channels in cellular models .
Propriétés
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-4-6-14(7-5-12)17-10-16(20(24)27-3)18-13(2)22-23(19(18)21-17)15-8-9-28(25,26)11-15/h4-7,10,15H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAWBHHGMODJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.